4-[3-(difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole
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Overview
Description
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole is a compound that features a unique combination of azetidine and imidazole rings. The presence of the difluoromethyl group adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry, due to its structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
The difluoromethylation process is another critical step, which can be achieved using various reagents and conditions. Recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the number of steps, and employing robust purification methods. The use of continuous flow chemistry and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in assays to study its effects on various biological targets.
Medicine: Due to its structural properties, the compound may have therapeutic potential. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The azetidine and imidazole rings can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, share structural similarities.
Imidazole derivatives: Compounds like 1-methylimidazole and 4,5-dihydro-1H-imidazole-2-thione have similar imidazole rings.
Uniqueness
4-[3-(Difluoromethyl)azetidine-1-carbonyl]-1-methyl-1H-imidazole is unique due to the combination of the azetidine and imidazole rings with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H11F2N3O |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-(1-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C9H11F2N3O/c1-13-4-7(12-5-13)9(15)14-2-6(3-14)8(10)11/h4-6,8H,2-3H2,1H3 |
InChI Key |
MJBOEVZSSGBPBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2CC(C2)C(F)F |
Origin of Product |
United States |
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